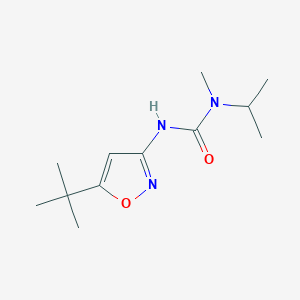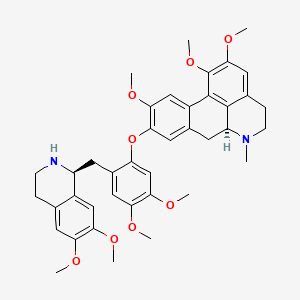![molecular formula C9H10ClNO3S B14623173 Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- CAS No. 56218-62-3](/img/structure/B14623173.png)
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of an acetyl group attached to a sulfonamide moiety, which is further substituted with a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- can be synthesized through the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) . These reactions typically require anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, yielding a mixture of acetyl chloride and acetic acid . This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Hydrolysis: Reacts with water to form acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary amines to form N-substituted amides.
Water: Hydrolysis occurs readily in the presence of water.
Electrophiles: Various electrophiles can be used for substitution reactions on the aromatic ring.
Major Products Formed
Amides: Formed from the reaction with amines.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Acetic Acid: Formed from hydrolysis.
科学研究应用
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of esters and amides.
Medicinal Chemistry: Investigated for its potential as a neurotensin receptor type 2 (NTS2) selective analgesic.
Material Science: Utilized in the preparation of functionalized materials for various applications.
作用机制
The mechanism of action of acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, it has been shown to interact with neurotensin receptors, mimicking the endogenous ligand neurotensin .
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a 4-methylphenyl group.
Sulfonyl Chloride: Contains a sulfonyl group but lacks the acetyl moiety.
Uniqueness
Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]- is unique due to its combination of an acetyl group, a sulfonamide moiety, and a 4-methylphenyl group.
属性
CAS 编号 |
56218-62-3 |
|---|---|
分子式 |
C9H10ClNO3S |
分子量 |
247.70 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylamino]acetyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3 |
InChI 键 |
JXPXUBAOMJZFIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)



![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)



